molecular formula C18H26ClNO6 B5226365 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5226365
M. Wt: 387.9 g/mol
InChI Key: UHSRTZMXBLXCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a chlorophenoxy group and an ethoxyethyl chain, combined with oxalic acid. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorophenoxyethanol intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxyethyl derivative. The final step involves the reaction of this derivative with 4-methylpiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Ether derivatives.

Scientific Research Applications

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for drug development and its efficacy in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their function and influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine: Similar structure but lacks the methyl group on the piperidine ring.

    N-{2-[2-(2-Chlorophenoxy)ethoxy]ethyl}-1-butanamine: Contains a butanamine group instead of a piperidine ring.

    1-{2-[2-(2-Chlorophenoxy)ethoxy]ethyl}piperazine: Features a piperazine ring instead of a piperidine ring.

Uniqueness

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine stands out due to the presence of the methyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.C2H2O4/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-5-3-2-4-15(16)17;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSRTZMXBLXCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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